2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene
CAS No.: 913721-79-6
Cat. No.: VC16924414
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913721-79-6 |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene |
| Standard InChI | InChI=1S/C15H15N3O2/c1-19-14-8-7-13(12-5-3-2-4-6-12)11-15(14)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | GUYPSRHDSFTPAI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)OCCN=[N+]=[N-] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound features a central benzene ring substituted at the 1-position with a methoxy group () and at the 4-position with a phenyl group (). The 2-position is occupied by an azidoethoxy chain (), which introduces reactivity through the terminal azide group. The IUPAC name, 2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene, reflects this substitution pattern.
Key spectroscopic identifiers include:
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Canonical SMILES:
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.30 g/mol |
| CAS Number | 913721-79-6 |
| PubChem CID | 11994922 |
| Solubility | Not fully characterized |
The azido group () confers thermal instability, necessitating storage at low temperatures and avoidance of mechanical shock.
Synthesis and Reaction Pathways
Conventional Synthetic Approaches
The compound is typically synthesized via multi-step organic reactions. A common route involves:
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Etherification: Coupling a phenol derivative with 2-azidoethanol under Mitsunobu conditions (, DIAD $$) to install the azidoethoxy chain .
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Functionalization: Introducing the methoxy and phenyl groups through Friedel-Crafts alkylation or Ullman coupling.
For example, a benzoic acid derivative can be esterified with 6-chlorohexanol under Mitsunobu conditions to yield intermediates, which are subsequently functionalized with azides .
Applications in Organic and Materials Chemistry
Click Chemistry
The azido group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry. This enables:
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Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) without catalysts.
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Polymer Synthesis: Creating cross-linked hydrogels and dendrimers with controlled architectures.
Materials Science
Azido-functionalized aromatics are precursors to:
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Energetic Materials: High-nitrogen compounds for propellants.
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Surface Functionalization: Self-assembled monolayers (SAMs) on metals or oxides.
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